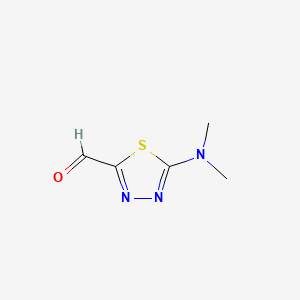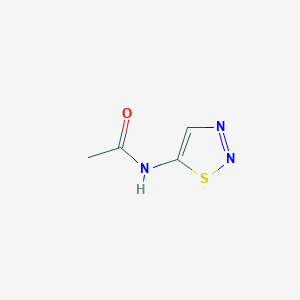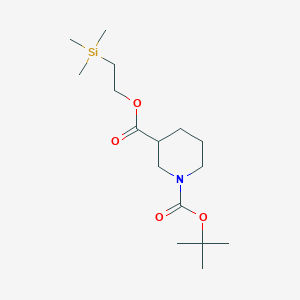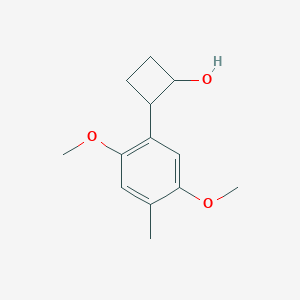
2-(2,5-Dimethoxy-4-methylphenyl)cyclobutanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dimethoxy-4-methylphenyl)cyclobutanol is a chemical compound with a molecular weight of 222.28 g/mol It is known for its unique structure, which includes a cyclobutanol ring substituted with a 2,5-dimethoxy-4-methylphenyl group
Métodos De Preparación
The synthesis of 2-(2,5-Dimethoxy-4-methylphenyl)cyclobutanol typically involves the reaction of 2,5-dimethoxy-4-methylbenzaldehyde with cyclobutanone under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2-(2,5-Dimethoxy-4-methylphenyl)cyclobutanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclobutanol derivatives.
Aplicaciones Científicas De Investigación
2-(2,5-Dimethoxy-4-methylphenyl)cyclobutanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.
Medicine: The compound is investigated for its potential therapeutic properties, including its effects on various biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2,5-Dimethoxy-4-methylphenyl)cyclobutanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
2-(2,5-Dimethoxy-4-methylphenyl)cyclobutanol can be compared with similar compounds such as:
2-(2,5-Dimethoxy-4-methylphenyl)cyclobutanamine: This compound has a similar structure but contains an amine group instead of a hydroxyl group, leading to different chemical and biological properties.
2,5-Dimethoxy-4-methylamphetamine: Although structurally different, this compound shares the 2,5-dimethoxy-4-methylphenyl group and has distinct pharmacological effects.
Propiedades
Fórmula molecular |
C13H18O3 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
2-(2,5-dimethoxy-4-methylphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C13H18O3/c1-8-6-13(16-3)10(7-12(8)15-2)9-4-5-11(9)14/h6-7,9,11,14H,4-5H2,1-3H3 |
Clave InChI |
VHPRRUPLZOBGOU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1OC)C2CCC2O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


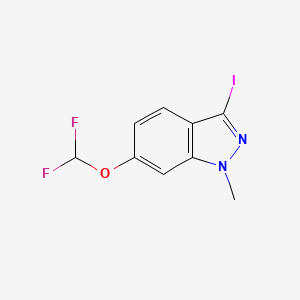
![Ethyl 6-benzyl-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13096337.png)



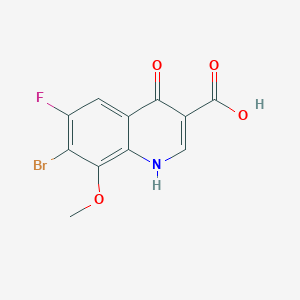
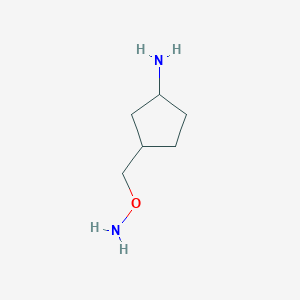

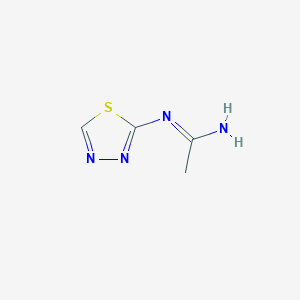
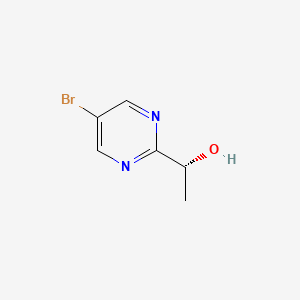
![(8S,9S,10R,13S,14S,17S)-2-(3-chlorophenyl)-N'-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboximidamide](/img/structure/B13096415.png)
